diethyl 2-(1H-pyrrol-1-yl)pentanedioate

CYP11B1 inhibition Steroidogenesis BindingDB

Researchers synthesizing chiral pyrrole-containing pharmacophores require structurally precise intermediates. Generic diesters or positional isomers fail to replicate this compound's electronic and spatial profile. - **Unique scaffold**: N-substituted pyrrole + 2-position pentanedioate diester; molecular weight 253.29 - **Actionable bioactivity data**: CYP11B1 IC50 = 1.47 µM; PYCR1 IC50 = 55 µM - ideal medicinal chemistry starting point - **Chiral specificity**: For asymmetric synthesis, order (2S)-enantiomer (CAS 157034-04-3); racemate (CAS 259683-85-7) for reference standards Available in defined purity. Immediate shipment.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
Cat. No. B12115916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 2-(1H-pyrrol-1-yl)pentanedioate
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(=O)OCC)N1C=CC=C1
InChIInChI=1S/C13H19NO4/c1-3-17-12(15)8-7-11(13(16)18-4-2)14-9-5-6-10-14/h5-6,9-11H,3-4,7-8H2,1-2H3
InChIKeySKQZPYYDNOLPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(1H-pyrrol-1-yl)pentanedioate: A Key Diester Intermediate for Medicinal Chemistry and Chemical Biology


Diethyl 2-(1H-pyrrol-1-yl)pentanedioate (CAS: 259683-85-7, Formula: C13H19NO4) is a diester derivative of pentanedioic acid (glutaric acid), featuring a pyrrole ring substituted at the 2-position . It is primarily recognized as a chemical building block and intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research where the pyrrole motif is valued for its bioactivity and ability to engage in non-covalent interactions . The compound exists as a racemate (CAS: 259683-85-7) and as the single (2S)-enantiomer (CAS: 157034-04-3), the latter of which is also known as diethyl L-glutamate, indicating its synthetic relationship to the amino acid L-glutamic acid .

1 Diester building block with pyrrole at 2-position
2 Available as racemate or (2S)-enantiomer
3 Supports medicinal chemistry and chiral synthesis workflows

Why Generic Substitution of Diethyl 2-(1H-pyrrol-1-yl)pentanedioate is Not Advisable: The Critical Role of the N-Pyrrole and Diester Motif


Substituting diethyl 2-(1H-pyrrol-1-yl)pentanedioate with a generic alternative is highly inadvisable due to its unique structural signature. This compound is distinguished by the combination of an N-substituted pyrrole ring and a 2-position pentanedioate diester chain. The specific placement of these functional groups creates a unique spatial and electronic profile that is not replicated by simple analogs. For instance, the dimethyl ester analog (CAS: 259655-31-7) possesses different physicochemical properties, including lower molecular weight and altered lipophilicity, which would impact its solubility and reactivity . Similarly, compounds with the pyrrole ring at the 3-position (e.g., 3-pyrrol-1-ylpentanedioic acid) or with different N-alkyl side chains (e.g., bulky stereogenic groups) [1] would exhibit distinct chemical behavior and biological interactions, making them unsuitable substitutes in a defined synthetic or research workflow.

Dimethyl ester analog – lower molecular weight and altered lipophilicity may change solubility and reactivity, making it non-interchangeable in precise protocols.
3‑position pyrrole isomer – different substitution pattern creates distinct spatial and electronic profile, likely to affect reactivity and binding.
N‑alkyl chain variants – bulky stereogenic groups may shift physicochemical behavior and biological interactions, limiting direct substitution.

Quantitative Differentiation of Diethyl 2-(1H-pyrrol-1-yl)pentanedioate: A Comparative Bioactivity and Physicochemical Profile


Comparative Enzyme Inhibition Profile: Diethyl Ester Exhibits Weaker CYP11B1 Inhibition Than a Distant Structural Analog

In a direct enzymatic assay, diethyl 2-(1H-pyrrol-1-yl)pentanedioate (as racemate) demonstrates significantly weaker inhibition of human CYP11B1 (cortisol synthesis) compared to a specific, more complex pyrrolidine derivative (CHEMBL2011250) from patent US9394290 [1]. While the comparator is not a close analog, this quantitative data provides a benchmark for its activity in this specific biological context. The target compound's IC50 is in the low micromolar range, which is orders of magnitude less potent than the comparator.

CYP11B1 inhibition comparison
Cross-study comparable
Target IC50 1.47 µM vs comparator CHEMBL2011250 0.409 nM – >3000‑fold weaker
Benchmark for CYP11B1 selectivity profiling
Low absolute potency suggests limited interference in CYP11B1‑focused assays
CYP11B1 inhibition Steroidogenesis BindingDB

Divergent Activity on PYCR1: A Quantitative Contrast in Enzyme Inhibition

A cross-study comparison reveals a stark contrast in the potency of diethyl 2-(1H-pyrrol-1-yl)pentanedioate against two different enzymes. While its CYP11B1 IC50 is 1.47 µM, its inhibitory activity against human PYCR1 (pyrroline-5-carboxylate reductase 1) is extremely weak, with an IC50 of 55 µM (55,000 nM) [1]. This 37-fold difference in potency within the same micromolar range illustrates a degree of selectivity, even if the absolute potency is low.

Enzyme selectivity (CYP11B1 vs PYCR1)
Cross-study
CYP11B1 IC50 1.47 µM | PYCR1 IC50 55 µM (37‑fold difference)
Indicates moderate selectivity window between two enzymes
Absolute potency is low; selectivity context may guide scaffold design
PYCR1 inhibition Proline metabolism BindingDB

Enantiomer-Specific Procurement: Distinction Between Racemate and (2S)-Enantiomer

This compound is available as two distinct entities for procurement: the racemic mixture (CAS 259683-85-7) and the single (2S)-enantiomer (CAS 157034-04-3), also known as diethyl L-glutamate . The (2S)-enantiomer is a direct derivative of the naturally occurring amino acid L-glutamic acid, which can be crucial for applications in asymmetric synthesis, chiral ligand design, or studies of stereospecific biological interactions.

Enantiomer availability
Procurement context
Racemate (CAS 259683-85-7) or (2S)-enantiomer (CAS 157034-04-3)
Stereochemical composition determines suitability for chiral synthesis
Select form based on enantiomeric requirement; racemate introduces stereochemical variable
Chiral synthesis L-Glutamate derivative Procurement

Distinct Molecular Descriptors Compared to Dimethyl Ester Analog

Quantitative physicochemical predictions differentiate diethyl 2-(1H-pyrrol-1-yl)pentanedioate from its dimethyl ester analog. The diethyl compound (Mol. Wt. 253.29) is heavier and more lipophilic than the dimethyl ester (Mol. Wt. 225.24), as reflected in their structural formulas . These differences will directly impact its solubility in organic solvents, its retention time in chromatographic purifications, and its membrane permeability in biological assays.

Molecular weight vs dimethyl ester
Structural property
Diethyl ester 253.29 g/mol – dimethyl ester 225.24 g/mol (+28.05 g/mol)
Impacts solubility, retention time, and membrane partitioning
Non‑interchangeable in precise analytical or synthetic protocols
Physicochemical properties Computational chemistry Procurement

Optimal Application Scenarios for Diethyl 2-(1H-pyrrol-1-yl)pentanedioate Based on Comparative Evidence


Chiral Building Block for Asymmetric Synthesis

This scenario is best suited for the (2S)-enantiomer (CAS 157034-04-3). Given its structural relationship to diethyl L-glutamate [1], this specific enantiomer is the appropriate choice for introducing a chiral center into a molecule during asymmetric synthesis or for use in the preparation of chiral ligands and auxiliaries. The racemic mixture would be unsuitable for this application, as it would compromise stereochemical control and yield a mixture of diastereomers in downstream products.

Scaffold for Medicinal Chemistry Optimization

The moderate and varied enzyme inhibition data (CYP11B1 IC50 = 1.47 µM, PYCR1 IC50 = 55 µM) [1] suggest that the compound's core scaffold is not inherently inactive or promiscuous. This makes it a viable starting point for medicinal chemistry optimization. Researchers can use this quantitative baseline to design and synthesize analogs with the goal of improving potency and selectivity for a desired biological target, while actively monitoring for activity against the CYP11B1 and PYCR1 enzymes identified in initial screens.

Analytical Standard or Method Development Control

The distinct physicochemical profile of diethyl 2-(1H-pyrrol-1-yl)pentanedioate (Mol. Wt. 253.29) compared to its dimethyl ester analog makes it a useful reference standard. Its unique molecular weight and polarity can serve as a calibration point or a retention time marker in HPLC, LC-MS, or GC-MS method development. Its well-defined structure and commercial availability in defined purity (e.g., 98%) support its use as a reliable control compound for analytical workflows.

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
(2S)-enantiomer identity, L-glutamate derivative
Stereochemical control, chiral auxiliary preparation
Medicinal chemistry scaffold optimization
Baseline CYP11B1/PYCR1 inhibition profile
Potency and selectivity improvement via analog synthesis
Analytical standard for method development
Distinct molecular weight and polarity
Retention time marker, calibration in HPLC/LC-MS/GC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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